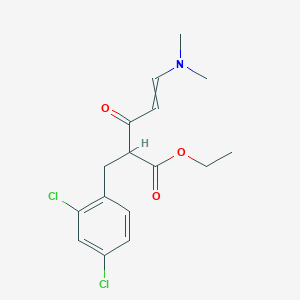
2-叔丁基 4-乙基 3,5-二甲基-1h-吡咯-2,4-二羧酸酯
描述
The compound 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is a derivative of pyrrole, a five-membered aromatic heterocycle. The pyrrole ring is substituted with tert-butyl and ethyl groups, which are known to influence the steric and electronic properties of the molecule. The presence of dimethyl groups on the pyrrole ring further contributes to the compound's unique chemical behavior.
Synthesis Analysis
The synthesis of pyrrole derivatives, such as the one , often involves selective cyclization and functional group transformations. For instance, a related compound, 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, is synthesized through a four-step process that includes selective cyclization controlled by lithium coordination and steric hindrance from the tert-butyl ester . This method avoids the need for column chromatography purification, indicating a high selectivity in the synthesis process.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex due to the presence of bulky substituents like tert-butyl groups. These groups can induce steric hindrance and influence the overall molecular conformation. For example, in the synthesis of a chiral bipyrrole, the tert-butyl groups cause restricted rotation about the bipyrrole bond, resulting in diastereotopic hydrogens in the NMR spectrum and a significant twist out of coplanarity between the pyrrole rings . This suggests that the tert-butyl groups in 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate would also impact its molecular conformation and possibly its reactivity.
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions, often facilitated by the presence of functional groups that can act as reaction sites. For example, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate is prepared using organocatalysis, which involves the reaction of Boc-tetramic acid with benzylidenemalononitrile . This indicates that the tert-butyl group can coexist with other reactive functionalities without interfering with the reaction, which could be relevant for the chemical behavior of 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their substituents. Bulky groups like tert-butyl can affect the compound's solubility, boiling point, and melting point. The crystal structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, reveals specific space group information and density, which are crucial for understanding the physical properties of these molecules . The presence of tert-butyl and ethyl groups in 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate would likely result in similar physical characteristics, such as a high degree of crystallinity and specific intermolecular interactions.
科学研究应用
环境影响和去除技术
- 醚类的环境行为:一项研究回顾了甲基叔丁基醚 (MTBE) 的环境行为和归趋,MTBE 是一种在官能团上与本化合物相似的醚类。研究发现,像 MTBE 这样的醚类具有高水溶性和对地下固体的低吸附性,表明它们具有在环境中广泛分散和抵抗地下水中生物降解的潜力,这突出了对有效环境管理策略的需求 (Squillace 等人,1997)。
合成应用和材料科学
- 超分子胶囊:对与吡咯基化合物在结构上相关的杯吡咯衍生物的研究表明了它们在超分子胶囊自组装中的潜力。这些发现提出了在材料科学中的应用,特别是在创建具有特定化学功能的分子容器方面 (Ballester,2011)。
环境修复技术
- 醚类的分解:一项研究重点关注通过在冷等离子体反应器中添加氢来分解醚类 MTBE,展示了修复醚类污染物的先进方法。这表明了通过高级氧化工艺分解类似化合物的潜在方法 (Hsieh 等人,2011)。
化学合成和工业应用
- 合成路线:对凡德他尼的合成路线的回顾,其中涉及叔丁基 4-((甲苯磺酰氧基)甲基)哌啶-1-羧酸酯等中间体,展示了现代有机合成的复杂性和多功能性,提供了对复杂分子的工业规模生产的见解 (Mi,2015)。
分析和环境化学
- 邻苯二甲酸酯的分析方法:对食品和包装材料中邻苯二甲酸酯分析的全面回顾强调了分析化学在监测和控制消费品中潜在危险化合物的存在方面的重要性 (Harunarashid 等人,2017)。
安全和危害
属性
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-7-18-12(16)10-8(2)11(15-9(10)3)13(17)19-14(4,5)6/h15H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXJFSNESZDOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402201 | |
| Record name | 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |
CAS RN |
86770-31-2 | |
| Record name | 2-(1,1-Dimethylethyl) 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Q & A
Q1: What is the significance of 2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in the synthesis of sunitinib malate?
A: 2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate serves as a crucial starting material in the synthesis of sunitinib malate. The paper describes its use in a multi-step synthesis route []. It undergoes decarboxylation, Vilsmeier formylation, and hydrolysis to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in the final steps of sunitinib synthesis [].
Q2: Are there alternative synthesis routes for sunitinib malate that do not involve 2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate?
A: While the provided research focuses on a specific synthetic route utilizing 2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate [], exploring alternative synthetic pathways for sunitinib malate is an active area of research in organic chemistry. These explorations aim to optimize reaction efficiency, cost-effectiveness, and environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

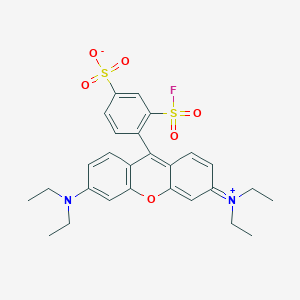
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)
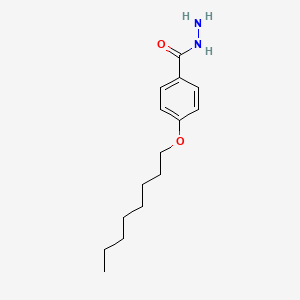
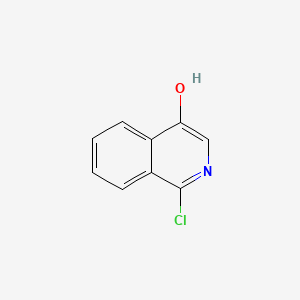
![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)
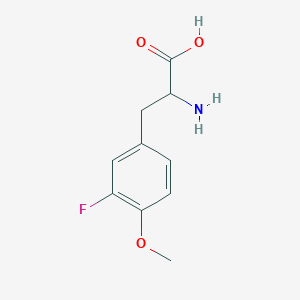


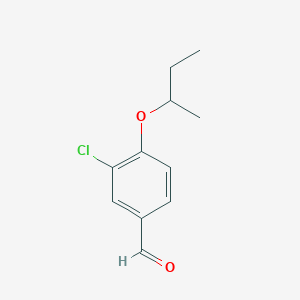
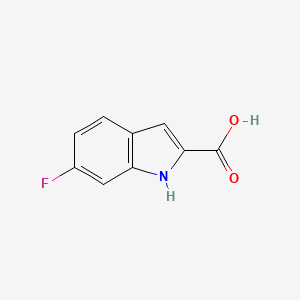
![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)
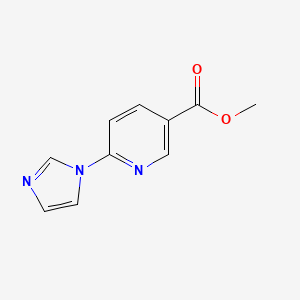
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)
